molecular formula C7H13N3OS B12543851 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 145163-40-2

5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12543851
CAS No.: 145163-40-2
M. Wt: 187.27 g/mol
InChI Key: NMSBCRKBGPIAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the diethylamino group and the thione functionality in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature . The reaction yields the corresponding N-Mannich bases, which are then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific combination of the diethylamino group and the thione functionality, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and antiproliferative activities .

Properties

CAS No.

145163-40-2

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

5-(diethylaminomethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C7H13N3OS/c1-3-10(4-2)5-6-8-9-7(12)11-6/h3-5H2,1-2H3,(H,9,12)

InChI Key

NMSBCRKBGPIAFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NNC(=S)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.